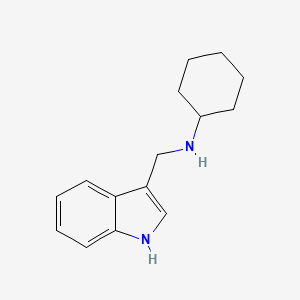

N-(1H-indol-3-ylmethyl)cyclohexanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h4-5,8-9,11,13,16-17H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMUGDCJLAKCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202206 | |

| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53924-03-1 | |

| Record name | N-Cyclohexyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53924-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053924031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-1H-indole-3-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-1H-indole-3-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYL-1H-INDOLE-3-METHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX88BAA25Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(1H-indol-3-ylmethyl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1H-indol-3-ylmethyl)cyclohexanamine is a secondary amine belonging to the vast family of indole derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1] This compound, featuring a flexible cyclohexanamine moiety linked to the indole-3-ylmethyl group, serves as a valuable building block in the synthesis of more complex molecules and as a subject of study for potential pharmacological applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential role in drug discovery, presented for the scientific community.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These computed properties provide a foundational understanding of the molecule's behavior and characteristics.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | N-Cyclohexyl-1H-indole-3-methylamine, 3-(cyclohexylaminomethyl)indole | [2][3] |

| CAS Number | 53924-03-1 | [2][3] |

| Molecular Formula | C₁₅H₂₀N₂ | [2][3] |

| Molecular Weight | 228.33 g/mol | [2] |

| Monoisotopic Mass | 228.162648646 Da | [2] |

| XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 27.8 Ų | [2] |

Spectroscopic Data Overview

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | ~8.1 ppm (br s, 1H): Indole N-H proton. ~7.0-7.8 ppm (m, 5H): Aromatic protons of the indole ring. ~3.9 ppm (s, 2H): Methylene bridge protons (-CH₂-). ~2.5-2.7 ppm (m, 1H): Cyclohexyl C-H proton adjacent to the amine. ~1.0-2.0 ppm (m, 11H): Remaining cyclohexyl protons and the amine N-H proton. |

| ¹³C NMR | ~136 ppm: Indole C7a. ~127 ppm: Indole C3a. ~111-125 ppm: Remaining aromatic indole carbons. ~112 ppm: Indole C3. ~50-60 ppm: Cyclohexyl C1 (attached to N). ~45-50 ppm: Methylene bridge carbon (-CH₂-). ~25-35 ppm: Remaining cyclohexyl carbons. |

| FT-IR (cm⁻¹) | ~3400: N-H stretch (indole). ~3300: N-H stretch (secondary amine). ~3100-3000: Aromatic C-H stretch. ~2930, 2850: Aliphatic C-H stretch (cyclohexyl and methylene). ~1450: Aromatic C=C stretch. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: Expected at m/z 229.16. |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of indole-3-carbaldehyde with cyclohexylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Synthesis via Reductive Amination

Objective: To synthesize this compound from indole-3-carbaldehyde and cyclohexylamine.

Materials:

-

Indole-3-carbaldehyde

-

Cyclohexylamine

-

Methanol (MeOH), anhydrous

-

Acetic Acid (Glacial)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add indole-3-carbaldehyde (1.0 eq). Dissolve it in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).

-

Amine Addition: Add cyclohexylamine (1.1 eq) to the solution.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the formation of the iminium ion intermediate.[1] Allow the mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, sodium borohydride (1.5 eq), portion-wise over 15-20 minutes to control gas evolution. Alternatively, sodium triacetoxyborohydride (1.5 eq) can be used, which is a milder and more selective reagent for reductive aminations.

-

Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Remove the methanol using a rotary evaporator.

-

Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Visualized Workflows and Relationships

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for Synthesis and Analysis.

Biological Potential of Indole Scaffolds

While specific biological activities for this compound are not extensively documented, the parent indole scaffold is a cornerstone in drug discovery. The diagram below illustrates the logical relationship between the core indole structure and its diverse, well-established pharmacological roles.

Caption: Diverse Biological Roles of Indole Derivatives.

Conclusion

This compound represents a classic example of a bioactive scaffold derivative. Its synthesis is straightforward via reductive amination, a robust and widely used reaction in medicinal chemistry. While this specific molecule awaits extensive biological evaluation, its structural similarity to a multitude of pharmacologically active indole compounds suggests its potential as a lead structure or intermediate in the development of new therapeutic agents. The data and protocols provided in this guide offer a solid foundation for researchers aiming to synthesize, characterize, and explore the potential of this and related indole derivatives.

References

Physical and chemical characteristics of N-(1H-indol-3-ylmethyl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1H-indol-3-ylmethyl)cyclohexanamine is a secondary amine belonging to the vast and pharmacologically significant class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, outlines a representative experimental protocol for its synthesis and characterization, and discusses the potential biological significance of this class of compounds.

Chemical and Physical Characteristics

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N-Cyclohexyl-1H-indole-3-methylamine, 3-(Cyclohexylaminomethyl)indole | PubChem[1] |

| CAS Number | 53924-03-1 | PubChem[1] |

| Molecular Formula | C₁₅H₂₀N₂ | PubChem[1] |

| Molecular Weight | 228.33 g/mol | PubChem[1] |

| Appearance | Not reported (likely a solid or oil) | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water is anticipated. | General chemical principles |

| XLogP3 | 3.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 27.8 Ų | PubChem (Computed)[1] |

Synthesis and Characterization

A common and efficient method for the synthesis of this compound is the reductive amination of indole-3-carboxaldehyde with cyclohexylamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on standard organic synthesis methodologies.

Materials:

-

Indole-3-carboxaldehyde

-

Cyclohexylamine

-

Methanol (or another suitable alcohol solvent)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial acetic acid (if using NaBH(OAc)₃)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol. Add cyclohexylamine (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions. Stir the reaction for an additional 2-4 hours, allowing it to warm to room temperature. Alternatively, if using sodium triacetoxyborohydride, it can be added directly to the mixture of the aldehyde and amine in a solvent like dichloromethane, along with acetic acid.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane or ethyl acetate to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization Data

The following table summarizes the expected spectral data for this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the indole ring protons (aromatic region, ~7-8 ppm), the indole N-H proton (broad singlet, ~8-9 ppm), the methylene bridge protons (~3.8-4.0 ppm), the cyclohexyl methine proton (~2.5-2.7 ppm), and the cyclohexyl methylene protons (broad multiplets, ~1.0-2.0 ppm). The N-H proton of the secondary amine may appear as a broad singlet. |

| ¹³C NMR | Resonances for the indole aromatic carbons (~110-137 ppm), the methylene bridge carbon (~45-50 ppm), and the cyclohexyl carbons (~25-60 ppm). |

| FT-IR (KBr) | Characteristic peaks for N-H stretching (indole and secondary amine, ~3400-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), and aromatic C=C bending (~1600-1450 cm⁻¹).[1] |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (228.33). Common fragmentation patterns for similar amines include α-cleavage, leading to the loss of a cyclohexyl or indolylmethyl radical. |

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in publicly accessible literature, the broader class of indole-3-methanamines has been investigated for various pharmacological activities.[2] The indole nucleus is a key pharmacophore that can interact with a multitude of biological targets.

Derivatives of indole have been reported to exhibit a wide range of biological effects, including but not limited to:

-

Anticancer activity

-

Antimicrobial properties

-

Anti-inflammatory effects[3]

-

Antiviral activity

-

Neurological effects, including interactions with serotonin receptors[2]

The specific biological profile of this compound would be determined by the overall molecular structure, including the nature of the substituent on the amine nitrogen. The cyclohexyl group, being lipophilic, may influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Given the lack of specific data for this compound, a generalized diagram of potential signaling pathways that are often modulated by bioactive indole derivatives is presented below. It is important to note that this is a hypothetical representation and the actual pathways affected by this compound would require experimental validation.

Conclusion

This compound is a compound of interest within the expansive family of indole derivatives. While comprehensive experimental data on its physical properties and biological activities are not yet widely available, its synthesis is readily achievable through established chemical methods such as reductive amination. The structural features of this molecule, combining the versatile indole core with a cyclohexylamino moiety, suggest potential for diverse biological interactions. Further research is warranted to fully elucidate the physicochemical properties, pharmacological profile, and therapeutic potential of this and related compounds. This guide serves as a foundational resource for researchers embarking on the study of this compound and its analogues.

References

In-Depth Technical Guide: N-Cyclohexyl-1H-indole-3-methylamine (CAS 53924-03-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-1H-indole-3-methylamine, identified by CAS number 53924-03-1, is a secondary amine belonging to the indole family of compounds. The indole scaffold is a prominent heterocyclic structure found in numerous biologically active molecules and natural products. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methods for N-Cyclohexyl-1H-indole-3-methylamine, catering to the needs of researchers and professionals in drug discovery and development.

Chemical Structure and Identification

The chemical structure of N-Cyclohexyl-1H-indole-3-methylamine consists of an indole ring substituted at the 3-position with a methylamino group, which in turn is N-substituted with a cyclohexyl ring.

Systematic IUPAC Name: N-(1H-indol-3-ylmethyl)cyclohexanamine

Synonyms: 3-(Cyclohexylaminomethyl)indole, N-Cyclohexyl-1H-indole-3-methanamine

Molecular Formula: C₁₅H₂₀N₂

Molecular Weight: 228.34 g/mol

Canonical SMILES: C1CCC(CC1)NCC2=CNC3=CC=CC=C32

InChI Key: MAMUGDCJLAKCPT-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of N-Cyclohexyl-1H-indole-3-methylamine is presented in the table below. It is important to note that most of the available data is computationally predicted, and experimental validation is recommended.

| Property | Value | Source |

| Molecular Weight | 228.34 g/mol | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 228.162648391 g/mol | PubChem[1] |

| Topological Polar Surface Area | 27.8 Ų | PubChem[1] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of N-Cyclohexyl-1H-indole-3-methylamine. While publicly available raw spectral data is limited, typical spectral characteristics can be inferred based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons (in the aromatic region, ~7-8 ppm), a singlet for the indole N-H proton (can be broad and variable in chemical shift), signals for the methylene bridge protons, the methine proton on the cyclohexyl ring attached to the nitrogen, and a complex multiplet for the remaining cyclohexyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the indole ring and the six carbons of the cyclohexyl ring, as well as the methylene bridge carbon. The chemical shifts will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of N-Cyclohexyl-1H-indole-3-methylamine would exhibit characteristic absorption bands corresponding to its functional groups. The spectrum is available on PubChem, acquired via a KBr wafer technique.[1] Key expected vibrations include:

-

N-H stretch (indole): A sharp peak around 3400 cm⁻¹.

-

N-H stretch (secondary amine): A weaker, sharp peak around 3300-3350 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-N stretch: Bands in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 228. The fragmentation pattern would likely involve the cleavage of the C-N bonds, leading to characteristic fragment ions. A common fragmentation would be the loss of the cyclohexyl group or the formation of an indolylmethyl cation.

Synthesis and Experimental Protocols

A plausible and common synthetic route to N-Cyclohexyl-1H-indole-3-methylamine is through the reductive amination of indole-3-carboxaldehyde with cyclohexylamine.

General Synthesis Workflow

Caption: Reductive amination synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Imine Formation. To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclohexylamine (1.1 eq). The mixture is stirred at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS.

-

Step 2: Reduction. The reaction mixture containing the imine is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure N-Cyclohexyl-1H-indole-3-methylamine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of N-Cyclohexyl-1H-indole-3-methylamine.[2]

-

Column: A C18 stationary phase, such as Newcrom R1, is suitable.[2]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[2]

-

Detection: UV detection at a wavelength corresponding to the indole chromophore (typically around 220 nm and 280 nm).

Logical Workflow for Purity Analysis

Caption: Workflow for purity analysis and confirmation.

Biological Activity and Potential Applications

Currently, there is a lack of specific published data on the biological activity and pharmacological profile of N-Cyclohexyl-1H-indole-3-methylamine. However, the indole nucleus is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Given its structure, this compound could be investigated for its potential as:

-

A modulator of nuclear receptors or other protein targets.

-

A scaffold for the development of novel therapeutic agents.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological functions and potential therapeutic applications of this compound.

Safety Information

Based on available GHS information, N-Cyclohexyl-1H-indole-3-methylamine is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 4): May cause long lasting harmful effects to aquatic life.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

N-Cyclohexyl-1H-indole-3-methylamine is an indole derivative with potential for further investigation in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and analytical methods. The significant gap in the knowledge of its biological activity presents an opportunity for future research to explore its therapeutic potential.

References

The Indole Moiety: A Privileged Scaffold in Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance. Its presence in a vast array of natural products, endogenous molecules like serotonin and tryptophan, and a multitude of synthetic drugs underscores its importance as a "privileged scaffold" in drug discovery. This technical guide delves into the core biological significance of the indole moiety in pharmaceuticals, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers and drug development professionals.

Therapeutic Applications and Mechanisms of Action

The indole scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of pharmacological activities. This has led to the development of indole-containing drugs across numerous therapeutic areas.

Anticancer Activity

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.

Tubulin Polymerization Inhibition: Several indole-based compounds, such as the vinca alkaloids (vinblastine and vincristine), are potent inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.

Protein Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor containing an indole moiety.

Apoptosis Induction: Indole compounds can induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.

Anti-inflammatory Activity

The indole nucleus is a key feature in several nonsteroidal anti-inflammatory drugs (NSAIDs). Indomethacin, a well-known NSAID, contains an indole-3-acetic acid core. Its anti-inflammatory, analgesic, and antipyretic properties are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some indole derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which may offer a better safety profile with reduced gastrointestinal side effects.

Neurological and Psychiatric Disorders

The structural similarity of the indole ring to neurotransmitters like serotonin has made it a valuable scaffold for drugs targeting the central nervous system.

Serotonin Receptor Modulation: Many drugs for treating migraines, nausea, and psychiatric disorders target serotonin (5-HT) receptors. Triptans, such as sumatriptan, are 5-HT1B/1D receptor agonists used for the acute treatment of migraine headaches. Ondansetron and other "setrons" are 5-HT3 receptor antagonists widely used as antiemetics, particularly for chemotherapy-induced nausea and vomiting.

Neuroprotective Effects: Recent research has highlighted the potential of indole derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their antioxidant properties, ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, and modulation of neuroinflammatory pathways.

Antimicrobial and Antiviral Activity

The indole scaffold is also found in compounds with activity against a range of pathogens. Various indole alkaloids and synthetic derivatives have demonstrated antibacterial, antifungal, and antiviral properties. For instance, some indole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease.

Quantitative Data on Indole-Containing Pharmaceuticals

The following tables summarize key quantitative data for a selection of indole-containing compounds, providing insights into their potency and pharmacokinetic profiles.

Table 1: Anticancer Activity of Selected Indole Derivatives (IC50 Values)

| Compound/Drug | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference(s) |

| Vinblastine | Various | Tubulin Polymerization Inhibitor | 0.003 - 0.01 | |

| Vincristine | Various | Tubulin Polymerization Inhibitor | 0.002 - 0.008 | |

| Sunitinib | Various | Multi-kinase Inhibitor | 0.01 - 0.1 | |

| Indole-chalcone derivative | HCT116, PC-3 | Tubulin Polymerization Inhibitor | 11.99 - 14.43 | |

| Benzimidazole-indole derivative | Various | Tubulin Polymerization Inhibitor | 0.05 (average) | |

| Ursolic acid-indole conjugate (30a) | SMMC-7721 | Topoisomerase IIα Inhibitor | 0.89 | |

| Ursolic acid-indole conjugate (30b) | SMMC-7721, HepG2 | Topoisomerase IIα Inhibitor | 0.56, 0.91 | |

| Indole-thiophene derivative (6a) | HT29, HepG2, HCT116, T98G | Not specified | Nanomolar range | |

| Indole-thiophene derivative (6b) | HT29, HepG2, HCT116, T98G | Not specified | Nanomolar range | |

| Indole-based Tyrphostin (2a) | MCF-7/Topo | Kinase Inhibitor | 0.10 | |

| Indole-based Tyrphostin (3a) | 518A2 | Kinase Inhibitor | 0.6 | |

| Indole derivative 9k | - | Bcl-2/Mcl-1 Inhibitor | 7.63 (Bcl-2), 1.53 (Mcl-1) | |

| Indole derivative 9e | MCF-7, B16F10 | Not specified | 10 - 35 | |

| Indole derivative 9f | MCF-7, B16F10 | Not specified | 10 - 35 | |

| Indole-aryl amide (5) | HT29, PC3, J6 | Not specified | 2.61, 0.39, 0.37 |

Table 2: Pharmacokinetic Properties of Selected FDA-Approved Indole-Containing Drugs

| Drug | Therapeutic Area | Bioavailability (%) | Plasma Half-life (h) | Metabolism |

| Indomethacin | Anti-inflammatory | ~100% (oral) | 2.6 - 11.2 | Hepatic (demethylation, deacylation), enterohepatic circulation |

| Ondansetron | Antiemetic | ~60% | 3 - 4 | Extensive hepatic metabolism (hydroxylation, conjugation) |

| Sumatriptan | Antimigraine | ~14% (oral) | ~2 | Primarily by monoamine oxidase A to an inactive indoleacetic acid analogue |

| Vilazodone | Antidepressant | Dose-dependent | ~25 | Primarily hepatic (CYP3A4, CYP2D6, CYP2C19) |

| Tegaserod | IBS-C | ~10% (fasting) | ~11 | Primarily via hydrolysis in the stomach and intestines |

| Methylergometrine | Postpartum hemorrhage | ~40% (oral) | ~2.5 | Hepatic (cytochrome P450 system) |

| Lisuride | Parkinson's disease | ~14% (oral) | ~1.8 | Extensive hepatic metabolism |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the research and development of indole-based pharmaceuticals.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a test compound on the polymerization of tubulin into microtubules by monitoring the change in turbidity of the solution.

Materials:

-

Purified tubulin (e.g., from bovine brain, >99% pure)

-

GTP (Guanosine-5'-triphosphate) solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Test indole compound dissolved in an appropriate solvent (e.g., DMSO)

-

Positive controls: Paclitaxel (polymerization enhancer), Nocodazole or Colchicine (polymerization inhibitor)

-

96-well, half-area, UV-transparent microplate

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Thaw tubulin, GTP, and polymerization buffer on ice.

-

Prepare a 10x stock solution of the test indole compound in the polymerization buffer. Also, prepare 10x stock solutions of the positive and negative (vehicle) controls.

-

-

Reaction Setup (on ice):

-

In a 96-well plate on ice, add 10 µL of the 10x test compound, control, or vehicle to the appropriate wells.

-

Prepare a tubulin-GTP solution by diluting the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in cold polymerization buffer containing 1 mM GTP.

-

-

Initiation of Polymerization:

-

Pre-warm the spectrophotometer to 37°C.

-

To initiate polymerization, add 90 µL of the cold tubulin-GTP solution to each well containing the test compounds and controls. Mix gently by pipetting.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot absorbance (OD340) versus time to generate polymerization curves.

-

Compare the curves of the test compounds to the vehicle control. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower plateau, while enhancement will show a faster increase and a higher plateau.

-

The IC50 value for inhibitors can be determined by testing a range of compound concentrations and calculating the concentration that inhibits the rate or extent of polymerization by 50%.

-

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the ability of a test compound to inhibit the activity of COX-1 and/or COX-2 by measuring the production of prostaglandin G2 (PGG2).

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., a fluorometric probe that reacts with PGG2)

-

COX Cofactor (e.g., hematin)

-

Arachidonic Acid (substrate)

-

Test indole compound dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10x stock solution of the test indole compound and controls in COX Assay Buffer.

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

-

Enzyme and Inhibitor Incubation:

-

To the wells of a 96-well plate, add the COX-1 or COX-2 enzyme.

-

Add 10 µL of the 10x test compound, control, or vehicle to the respective wells.

-

Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of the reaction (slope of the fluorescence versus time plot) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Serotonin (5-HT) Receptor Binding Assay (Radioligand)

This assay measures the affinity of a test compound for a specific serotonin receptor subtype by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target 5-HT receptor subtype

-

Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Test indole compound at various concentrations

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Reaction Setup:

-

In test tubes or a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

-

Incubation:

-

Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each tube/well through a glass fiber filter using a vacuum filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding for each concentration of the test compound.

-

Calculate the IC50 value from the concentration-response curve.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for understanding the mechanisms of action of indole-containing pharmaceuticals. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Inhibition of the NF-κB Signaling Pathway by Indole Derivatives

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Some indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.

Experimental Workflow for Anticancer Indole Derivative Discovery

The discovery and development of a new anticancer drug is a complex, multi-stage process. This workflow outlines the key phases, from initial compound design to preclinical evaluation, for a hypothetical indole-based anticancer agent.

Conclusion

The indole moiety continues to be a highly fruitful scaffold in the quest for novel therapeutics. Its inherent ability to interact with a wide range of biological targets, coupled with its synthetic tractability, e

The Cyclohexanamine Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexanamine motif, a six-membered carbocyclic ring bearing an amino group, represents a cornerstone privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure, conformational flexibility, and ability to engage in crucial hydrogen bonding and ionic interactions have made it a versatile building block for the development of a wide array of therapeutic agents.[1][2] This guide explores the multifaceted role of cyclohexanamine derivatives in medicinal chemistry, delving into their applications across various disease areas, quantitative structure-activity relationships (SAR), key experimental protocols, and the intricate signaling pathways they modulate.

Therapeutic Applications of Cyclohexanamine Derivatives

The unique physicochemical properties of the cyclohexanamine scaffold have been exploited to design drugs targeting a diverse range of biological systems. This has led to the development of successful therapies for viral infections, neurological disorders, respiratory conditions, and cancer.

Antiviral Agents

Cyclohexanamine derivatives have proven particularly effective as antiviral agents, most notably in the fight against the influenza virus. The strategic placement of functional groups on the cyclohexane ring allows for precise interactions with viral enzymes crucial for replication.

Oseltamivir (Tamiflu®): A prominent example is Oseltamivir, a neuraminidase inhibitor. The cyclohexene ring of Oseltamivir mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme, leading to potent and selective inhibition. This blockage prevents the release of newly formed viral particles from infected cells, thereby halting the spread of the infection.

Agents for Neurological Disorders

The conformational flexibility of the cyclohexanamine ring allows it to adopt specific orientations required for binding to receptors and transporters in the central nervous system (CNS).

Gabapentin: Originally designed as a GABA analog, Gabapentin's primary mechanism of action is the inhibition of the α2δ-1 subunit of voltage-gated calcium channels.[3] This interaction reduces the release of excitatory neurotransmitters, making it an effective treatment for epilepsy and neuropathic pain.

Norepinephrine Reuptake Inhibitors (NRIs): The cycloalkanol ethylamine scaffold is a key feature in a class of NRIs. These compounds block the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.[4] This modulation of noradrenergic neurotransmission is effective in treating depression and other mood disorders.[4]

Dopamine Receptor Ligands: Arylcyclohexylamines are known to interact with dopamine receptors, particularly the D2 subtype.[5] Depending on the substitution pattern, these derivatives can act as agonists or antagonists, making them valuable tools for studying dopaminergic signaling and as potential therapeutics for conditions like Parkinson's disease and schizophrenia.

Mucolytic Agents

Bromhexine: This derivative is a widely used mucolytic agent that helps to clear mucus from the respiratory tract.[6] Bromhexine's mechanism involves increasing the production of serous mucus and reducing the viscosity of phlegm, facilitating its expectoration.[7]

Anticancer Agents

More recently, the cyclohexanamine scaffold has emerged in the design of anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs).

CDK Inhibitors: Certain cyclohexanamine derivatives have been incorporated into molecules that target CDK4/6, key regulators of the cell cycle.[8][9][10][11] By inhibiting these kinases, the derivatives can induce cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells.[3][8][9]

Quantitative Data on Cyclohexanamine Derivatives

The potency and selectivity of cyclohexanamine derivatives are quantified through various in vitro assays. The following tables summarize key pharmacological data for representative compounds.

Table 1: Antiviral Activity of Oseltamivir Derivatives

| Compound | Virus Strain | IC50 (µM) | Reference |

| Oseltamivir Carboxylate | Influenza A/H1N1/PR/8/34 | Varies | [12][13][14] |

| Oseltamivir Carboxylate | Influenza A/H3N2/HongKong/8/68 | Varies | [12][13][14] |

| OS-11 | Influenza A/H1N1/PR/8/34 | Lower than Oseltamivir | [12][13][14] |

| OS-35 | Influenza A/H3N2/HongKong/8/68 | Lower than Oseltamivir | [12][13][14] |

Table 2: Activity of Cyclohexanamine Derivatives in Neurological Targets

| Compound | Target | Assay | Value | Reference |

| (S)-(-)-17i (WAY-256805) | Norepinephrine Transporter (NET) | IC50 | 82 nM | [4][15] |

| (S)-(-)-17i (WAY-256805) | Norepinephrine Transporter (NET) | Ki | 50 nM | [4][15] |

| Gabapentin | α2δ-1 subunit of VGCC | Kd | 59 nM | [8] |

| ML321 | Dopamine D2 Receptor | Ki | 57.6 nM | [5] |

| ML321 | Dopamine D3 Receptor | Ki | ~3.9 µM | [5] |

Table 3: Anticancer Activity of Representative CDK Inhibitors

| Compound | Cell Line | IC50 (µM) | Reference |

| Palbociclib (CDK4/6 Inhibitor) | MCF-7 (Breast Cancer) | 0.011 | N/A |

| Ribociclib (CDK4/6 Inhibitor) | T-47D (Breast Cancer) | 0.010 | N/A |

| Abemaciclib (CDK4/6 Inhibitor) | Colo-205 (Colon Cancer) | 0.002 | N/A |

| Representative Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [16] |

| Representative Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [16] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of cyclohexanamine derivatives are a direct result of their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.

Gabapentin and Voltage-Gated Calcium Channels (VGCCs)

Gabapentin exerts its analgesic and anticonvulsant effects by binding to the α2δ-1 auxiliary subunit of presynaptic N-type voltage-gated calcium channels. This binding event interferes with the trafficking of the channel to the presynaptic membrane, leading to a reduction in calcium influx upon neuronal depolarization. The decreased intracellular calcium concentration, in turn, reduces the release of excitatory neurotransmitters such as glutamate into the synaptic cleft, thereby dampening neuronal excitability.

Dopamine D2 Receptor Signaling

Arylcyclohexylamine derivatives can act as antagonists at the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi). Upon binding of an antagonist, the receptor is prevented from being activated by dopamine. This blocks the Gαi-mediated inhibition of adenylyl cyclase, thereby affecting the downstream signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA). This mechanism is relevant for the action of atypical antipsychotics.

References

- 1. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of the cycloalkanol ethylamine scaffold: discovery of selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral activity of novel oseltamivir derivatives against some influenza virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

- 14. frontierspartnerships.org [frontierspartnerships.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

N-(1H-indol-3-ylmethyl)cyclohexanamine: A Technical Whitepaper on the Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1H-indol-3-ylmethyl)cyclohexanamine is a synthetic compound belonging to the indole class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in neuroactive compounds. To date, the precise mechanism of action for this compound has not been fully elucidated in publicly available literature. This document proposes a primary mechanism of action hypothesis based on the well-documented pharmacology of structurally similar indole derivatives. We hypothesize that this compound primarily acts as a modulator of serotonergic receptors, with potential interactions at other monoamine targets. This whitepaper provides a comprehensive overview of this hypothesis, including potential signaling pathways, and outlines detailed experimental protocols for its validation.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous endogenous signaling molecules, such as serotonin, and a wide array of therapeutic agents. This compound, with its indole core, a methylamine linker, and a cyclohexyl moiety, shares structural similarities with known psychoactive compounds. While direct pharmacological data is scarce, the structural motifs suggest a potential interaction with central nervous system (CNS) receptors. Notably, related indole-ethylamine and tryptamine derivatives are known to exhibit significant affinity for serotonin (5-HT) receptors, and in some cases, dopamine and adrenergic receptors.[1] This document outlines a hypothesized mechanism of action centered on serotonergic modulation and provides a roadmap for its experimental verification.

Hypothesized Mechanism of Action

Based on structure-activity relationships of analogous compounds, we hypothesize that This compound acts as a selective agonist or partial agonist at specific serotonin receptor subtypes, primarily 5-HT1A and/or 5-HT7 receptors.

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can lead to neuronal hyperpolarization through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. In contrast, the 5-HT7 receptor is a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of Protein Kinase A (PKA).

The engagement of these receptors and their downstream signaling pathways in relevant brain regions, such as the hippocampus and prefrontal cortex, is a well-established mechanism for mediating antidepressant and anxiolytic effects.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade following the binding of this compound to 5-HT1A and 5-HT7 receptors.

Caption: Hypothesized signaling pathways for this compound.

Data Presentation: Hypothetical Quantitative Data

To validate the proposed mechanism of action, a series of binding and functional assays would be required. The following tables present a hypothetical, yet plausible, data structure for organizing the results of such experiments.

Table 1: Receptor Binding Affinity Profile (Hypothetical Data)

| Receptor Target | Ki (nM) |

| Serotonin | |

| 5-HT1A | 15.2 |

| 5-HT1B | > 1000 |

| 5-HT1D | 890.5 |

| 5-HT2A | 250.1 |

| 5-HT2C | 475.8 |

| 5-HT6 | 120.3 |

| 5-HT7 | 35.6 |

| SERT | > 1000 |

| Dopamine | |

| D1 | > 1000 |

| D2 | 950.0 |

| D3 | 780.2 |

| DAT | > 1000 |

| Adrenergic | |

| α1A | > 1000 |

| α2A | > 1000 |

| β1 | > 1000 |

| NET | > 1000 |

Table 2: Functional Activity Profile (Hypothetical Data)

| Receptor Target | Assay Type | EC50 (nM) | % Max Response (vs. Serotonin) | Mode of Action |

| 5-HT1A | cAMP Inhibition | 45.8 | 75% | Partial Agonist |

| 5-HT7 | cAMP Stimulation | 98.2 | 60% | Partial Agonist |

Experimental Protocols

The following section details the proposed experimental methodologies to test the hypothesis.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Methodology:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT7) are prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final pellet is resuspended in the assay buffer.

-

Assay Conditions: Competition binding assays are performed in a 96-well plate format. Each well contains:

-

Cell membranes (10-20 µg protein)

-

A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A; [³H]LSD for 5-HT7).

-

Increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

Assay buffer to a final volume of 200 µL.

-

-

Incubation: Plates are incubated at room temperature for 60-120 minutes to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition curves. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50) of the compound at Gi/o- and Gs-coupled receptors.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the receptor of interest (e.g., 5-HT1A or 5-HT7) are cultured to ~80-90% confluency.

-

Assay Procedure (5-HT1A - Gi-coupled):

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production.

-

Simultaneously, increasing concentrations of this compound are added.

-

The cells are incubated for 30 minutes at 37°C.

-

-

Assay Procedure (5-HT7 - Gs-coupled):

-

Cells are pre-incubated with a phosphodiesterase inhibitor.

-

Increasing concentrations of this compound are added.

-

The cells are incubated for 30 minutes at 37°C.

-

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Concentration-response curves are generated, and EC50 values and maximal response (Emax) are calculated using non-linear regression. The activity is classified as full agonist, partial agonist, or antagonist by comparing the Emax to that of a known reference agonist (e.g., serotonin).

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the mechanism of action.

Caption: A logical workflow for elucidating the mechanism of action.

Logical Relationships in Mechanism of Action Hypothesis

The relationship between receptor binding, cellular response, and potential physiological effect can be visualized as a logical progression.

Caption: Logical flow from receptor binding to behavioral outcome.

Conclusion

While definitive data on the mechanism of action of this compound is not currently available, its chemical structure strongly suggests activity within the central nervous system, likely through modulation of serotonergic receptors. The hypothesis presented in this whitepaper, centering on 5-HT1A and 5-HT7 receptor agonism, provides a robust and testable framework for future research. The detailed experimental protocols outlined herein offer a clear path for elucidating the pharmacological profile of this compound. Successful validation of this hypothesis would position this compound as a promising candidate for further investigation in the context of neuropsychiatric disorders.

References

Predicted Biological Targets for Indole-Cyclohexanamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus and the cyclohexanamine moiety are both recognized as privileged scaffolds in medicinal chemistry, each contributing to the pharmacological profile of numerous therapeutic agents.[1][2] Indole derivatives are well-known for their interactions with a wide array of biological targets, including receptors, enzymes, and ion channels, leading to applications in oncology, neurology, and infectious diseases.[3] Similarly, the cyclohexanamine ring is a key component in various pharmaceuticals, contributing to their efficacy as analgesics, mucolytics, and bronchodilators.[4][5] This technical guide provides a predictive analysis of the likely biological targets for a hybrid chemical class, termed indole-cyclohexanamines, which incorporate both of these critical pharmacophores.

Due to the novelty of this specific chemical class, direct experimental data is limited. Therefore, this document leverages structure-activity relationship (SAR) data from analogous compounds, namely indole-alkylamines and cyclohexylamine derivatives, to forecast potential protein targets. The primary predicted targets for indole-cyclohexanamine compounds include serotonin (5-HT) receptors , monoamine oxidase (MAO) , and acetylcholinesterase (AChE) . This guide outlines the rationale for these predictions, summarizes relevant quantitative data from related compound classes, details the experimental protocols required for target validation, and provides visual diagrams of key signaling pathways and experimental workflows.

Predicted Biological Targets and Rationale

The prediction of biological targets for indole-cyclohexanamine compounds is based on the principle of molecular similarity. The core structure, an indole ring linked to a cyclohexanamine, suggests a combination of the pharmacological properties of well-studied indole-ethylamine derivatives (e.g., tryptamines) and various cyclohexylamine-containing drugs.

Serotonin (5-HT) Receptors

The indole-ethylamine scaffold is a classic pharmacophore for serotonin receptors.[6] Tryptamine, an endogenous indole-ethylamine, and its derivatives are known to bind to various 5-HT receptor subtypes.[6] The presence of the indole ring and the nitrogen-containing side chain in indole-cyclohexanamines makes them strong candidates for interaction with these receptors. The cyclohexyl group attached to the amine is predicted to modulate the affinity and selectivity for different 5-HT receptor subtypes.

Monoamine Oxidase (MAO)

Monoamine oxidase is a key enzyme in the metabolism of monoamine neurotransmitters, including serotonin.[7] Indole-ethylamine derivatives are substrates and, in some cases, inhibitors of MAO.[8][9] The structural similarity of indole-cyclohexanamines to these compounds suggests they may also interact with MAO-A and MAO-B.[10] Inhibition of MAO can lead to increased levels of monoamine neurotransmitters in the brain, a mechanism relevant to the treatment of depression and neurodegenerative diseases.[7]

Acetylcholinesterase (AChE)

Several derivatives of indole and cyclohexylamine have been investigated as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][11] AChE inhibition is a primary therapeutic strategy for Alzheimer's disease.[4] Given that both parent scaffolds have been successfully incorporated into AChE inhibitors, it is plausible that indole-cyclohexanamine compounds could also exhibit this activity.[4][11]

Quantitative Data for Structurally Related Compounds

To provide a quantitative basis for the predicted interactions, the following tables summarize binding affinity (Ki) and inhibitory concentration (IC50) data for representative indole-alkylamine and cyclohexylamine derivatives at the predicted target sites.

Table 1: Binding Affinities (Ki) of Indole-Alkylamine Derivatives for Serotonin Receptors

| Compound | 5-HT Receptor Subtype | Ki (nM) |

| Tryptamine | 5-HT2A | 7.36 |

| N,N-Dimethyltryptamine (DMT) | 5-HT1A | 108 |

| N,N-Dimethyltryptamine (DMT) | 5-HT2A | 61.2 |

| 5-Methoxy-N,N-dimethyltryptamine | 5-HT1A | 3.2 |

| 5-Methoxy-N,N-dimethyltryptamine | 5-HT2A | 1.3 |

Note: Data is compiled from various sources and serves as a reference for the potential affinity range.

Table 2: Inhibitory Concentrations (IC50) of Indole and Cyclohexylamine Derivatives for MAO and AChE

| Compound Class | Target | Representative Compound | IC50 (µM) |

| Indole Derivatives | MAO-B | 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | 0.03 |

| Indolinone Derivatives | AChE | 2-chlorobenzyl derivative 3c | 0.00044 |

| Cyclohexylamine Derivatives | AChE | Donepezil (contains a related piperidine ring) | 0.0067 |

Note: The data presented is for structurally related compounds and indicates the potential for potent inhibition.

Experimental Protocols for Target Validation

The following section details standard experimental methodologies to validate the predicted biological targets for novel indole-cyclohexanamine compounds.

Radioligand Binding Assays for 5-HT Receptors

Objective: To determine the binding affinity (Ki) of test compounds for various serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific 5-HT receptor subtype of interest are prepared from cultured cells or animal brain tissue.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.

-

Radioligand: A specific radiolabeled ligand (e.g., [3H]Ketanserin for 5-HT2A) is selected.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the potency (IC50) of test compounds to inhibit MAO-A and MAO-B activity.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

-

Substrate: A suitable substrate for each enzyme is chosen (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The oxidation of these substrates produces a fluorescent product.

-

Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Fluorescence Detection: The formation of the fluorescent product is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of test compounds for AChE.

Methodology:

-

Enzyme and Substrate: Purified AChE (from electric eel or human recombinant) and acetylthiocholine iodide (ATCI) are used.

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is used as a chromogen.

-

Assay Principle: AChE hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.

-

Assay Procedure: The enzyme is incubated with various concentrations of the test compound in a buffer.

-

Reaction Initiation: ATCI and DTNB are added to start the reaction.

-

Absorbance Measurement: The change in absorbance at 412 nm is monitored over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Predicted Signaling Pathway Involvement

The following diagrams illustrate the potential signaling pathways that could be modulated by indole-cyclohexanamine compounds based on their predicted targets.

Caption: Predicted 5-HT receptor signaling pathway modulation.

Caption: Predicted mechanism of MAO and AChE inhibition.

Experimental Workflow for Target Validation

The following diagram outlines a logical workflow for the experimental validation of the predicted biological targets.

Caption: Experimental workflow for target validation.

Conclusion

While the indole-cyclohexanamine chemical space remains largely unexplored, a predictive analysis based on well-established pharmacophores provides a strong rationale for investigating their potential as modulators of key neurological targets. The primary predicted targets—serotonin receptors, monoamine oxidase, and acetylcholinesterase—represent significant opportunities for the development of novel therapeutics for a range of central nervous system disorders. The experimental protocols and workflows detailed in this guide provide a clear path for the validation of these predictions and the subsequent development of this promising class of compounds. Further research, including synthesis of a diverse compound library and systematic biological evaluation, is warranted to fully elucidate the therapeutic potential of indole-cyclohexanamines.

References

- 1. researchgate.net [researchgate.net]

- 2. One moment, please... [biogecko.co.nz]

- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitor" by Amber N. Edinoff, Connor R. Swinford et al. [scholarlycommons.pacific.edu]

- 8. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prospective acetylcholinesterase inhibitory activity of indole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(1H-indol-3-ylmethyl)cyclohexanamine molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of N-(1H-indol-3-ylmethyl)cyclohexanamine, focusing on its fundamental chemical properties. The information is presented to be readily accessible for research and development purposes.

Physicochemical Properties

The core quantitative data for this compound is summarized in the table below. This information is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂ | [1][2] |

| Molecular Weight | 228.33 g/mol | [1][2] |

| Alternate Molecular Weight | 228.340 g/mol | [3] |

Chemical Structure

The molecular structure of this compound is depicted in the following diagram. The structure consists of an indole moiety linked via a methylene bridge to the nitrogen atom of a cyclohexylamine group.

Experimental Protocols and Further Data

Detailed experimental protocols, such as synthesis procedures and analytical methods (e.g., HPLC, NMR spectroscopy), are crucial for the practical application and study of this compound. At present, peer-reviewed, detailed experimental methodologies for the synthesis and analysis of this compound are not available in the public domain resources accessed.

Similarly, information regarding its biological activity, such as its engagement in specific signaling pathways or its pharmacological profile, is not sufficiently detailed to generate the requested visualizations. For researchers interested in the potential applications of this molecule, further investigation into specialized chemical and pharmacological literature is recommended.

For analytical purposes, a reverse-phase HPLC method has been suggested for N-Cyclohexyl-1H-indole-3-methylamine, utilizing a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, formic acid can be substituted for phosphoric acid[3].

Further research would be necessary to delineate any specific signaling pathways or to provide detailed experimental workflows beyond this general analytical guidance.

References

Spectroscopic and Synthetic Profile of N-(1H-indol-3-ylmethyl)cyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of N-(1H-indol-3-ylmethyl)cyclohexanamine. The information presented herein is intended to support research and development efforts in medicinal chemistry and related fields where indole derivatives are of significant interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, facilitating its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description |

| Data not available |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reductive amination of indole-3-carboxaldehyde with cyclohexylamine. Below is a detailed protocol for this synthesis and the subsequent spectroscopic analysis.

Synthesis of this compound

Materials:

-

Indole-3-carboxaldehyde

-

Cyclohexylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol. To this solution, add cyclohexylamine (1.1 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

-

The purified compound is to be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

-